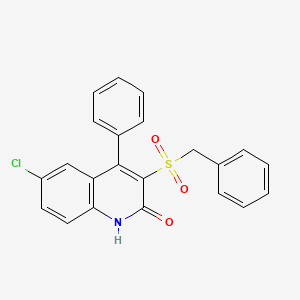
3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the benzylation of quinoxalin-2(1H)-ones using benzylsulfonyl hydrazides. This reaction is catalyzed by copper cyanide (CuCN) and uses di-tert-butyl peroxide (DTBP) as an oxidant . The reaction conditions are typically mild, and the yields are moderate to good.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the quinoline ring or the sulfonyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while substitution of the chlorine atom can yield various substituted quinoline derivatives.
Scientific Research Applications
3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-ones: These compounds share a similar core structure and are known for their diverse biological activities.
Benzylsulfonyl derivatives: Compounds with benzylsulfonyl groups are often used in medicinal chemistry for their biological properties.
Uniqueness
3-(benzylsulfonyl)-6-chloro-4-phenylquinolin-2(1H)-one is unique due to the combination of its quinoline core, benzylsulfonyl group, and chlorine substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H16ClNO3S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-benzylsulfonyl-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16ClNO3S/c23-17-11-12-19-18(13-17)20(16-9-5-2-6-10-16)21(22(25)24-19)28(26,27)14-15-7-3-1-4-8-15/h1-13H,14H2,(H,24,25) |
InChI Key |
KUNPQUYPILLEDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















